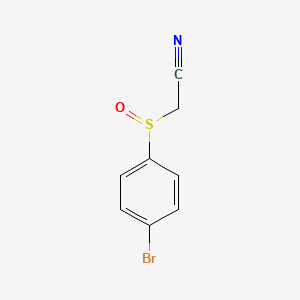
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane is a complex organosilicon compound that features a unique combination of silicon, boron, and organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane typically involves the reaction of a boronic ester with a silane compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum to facilitate the formation of the silicon-boron bond. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or silanols.
Reduction: Reduction reactions can convert the compound into simpler silane or borane derivatives.
Substitution: The silicon or boron atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized silanes or boranes.
科学的研究の応用
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and imaging agents.
Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and ceramics.
作用機序
The mechanism of action of Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane involves the interaction of its silicon and boron atoms with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen atoms, while the boron atom can interact with nucleophiles and electrophiles. These interactions enable the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Trimethylsilylborane: A simpler compound with similar reactivity but lacking the additional organic groups.
Triethylborane: Contains boron and ethyl groups but lacks the silicon component.
Trimethylsilane: Contains silicon and methyl groups but lacks the boron component.
Uniqueness
Trimethyl(2,3,3-triethyl-5-methyl-2,3-dihydro-1,2-oxaborol-4-yl)silane is unique due to its combination of silicon and boron atoms, which allows it to participate in a broader range of chemical reactions compared to compounds containing only one of these elements. This dual functionality makes it a valuable reagent in both academic and industrial research.
特性
CAS番号 |
63201-82-1 |
|---|---|
分子式 |
C13H27BOSi |
分子量 |
238.25 g/mol |
IUPAC名 |
trimethyl-(2,3,3-triethyl-5-methyloxaborol-4-yl)silane |
InChI |
InChI=1S/C13H27BOSi/c1-8-13(9-2)12(16(5,6)7)11(4)15-14(13)10-3/h8-10H2,1-7H3 |
InChIキー |
UDRZXDGJGWICQK-UHFFFAOYSA-N |
正規SMILES |
B1(C(C(=C(O1)C)[Si](C)(C)C)(CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


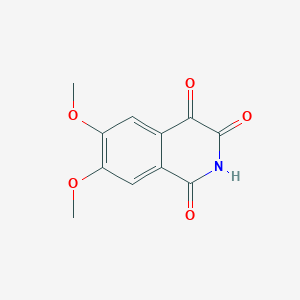
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
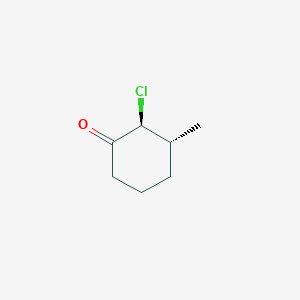
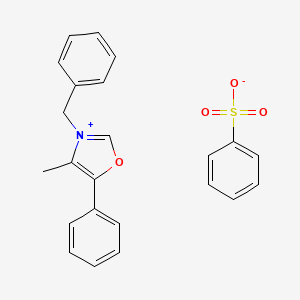
![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)
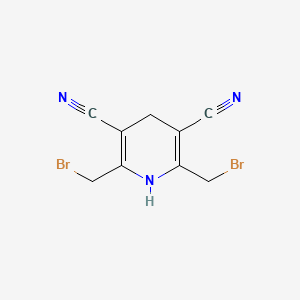
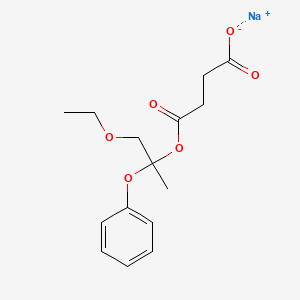
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)
